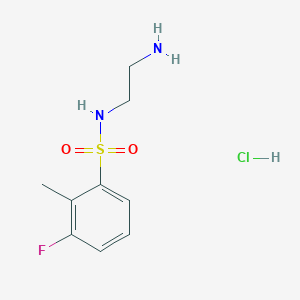
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C6H10BrCl2N3. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its high purity and reactivity, making it a valuable building block in various synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride typically involves the following steps:
Alkylation of Pyridine: Pyridine is reacted with methylating agents such as methyl iodide in the presence of a base to form N-methylpyridine.
Bromination: The N-methylpyridine is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent to yield 5-bromo-N-methylpyridine.
Amination: The brominated compound undergoes amination with ammonia or an amine source to introduce the amino groups at the 3 and 4 positions of the pyridine ring.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its role in the inhibition of specific enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the manufacture of dyes, pigments, and other industrial products .
Wirkmechanismus
The mechanism of action of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine and amino groups play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Vergleich Mit ähnlichen Verbindungen
5-bromopyridine-3,4-diamine: Similar structure but lacks the N-methyl group.
N4-methylpyridine-3,4-diamine: Similar structure but lacks the bromine atom.
Uniqueness:
- The presence of both bromine and N-methyl groups in 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride provides unique reactivity and selectivity.
- The compound’s dual functional groups allow for versatile applications in various fields, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C6H10BrCl2N3 |
|---|---|
Molekulargewicht |
274.97 g/mol |
IUPAC-Name |
5-bromo-4-N-methylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c1-9-6-4(7)2-10-3-5(6)8;;/h2-3H,8H2,1H3,(H,9,10);2*1H |
InChI-Schlüssel |
QEMMDCZMFGWPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1N)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)











![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
